molecular formula C15H13FN2O3S B11619141 Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11619141
M. Wt: 320.3 g/mol
InChI Key: FHUHCQZJHOMTBM-UHFFFAOYSA-N
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Description

  • Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a fused pyridine ring system.
  • Its chemical structure consists of a tetrahydropyridine core, a cyano group, a fluorophenyl substituent, and a methylsulfanyl group.
  • This compound exhibits interesting pharmacological properties and has applications in various fields.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the condensation of 2-fluorobenzaldehyde with malononitrile, followed by cyclization with methyl mercaptan and subsequent esterification.

      Reaction Conditions: The reaction typically occurs under basic conditions and requires appropriate solvents and catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.

  • Chemical Reactions Analysis

      Reactivity: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various reactions

      Common Reagents and Conditions: Sodium hydroxide, hydrogen peroxide, and various reducing agents are commonly used.

      Major Products: The major products depend on the specific reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Notable for its potential as a drug candidate or lead compound.

      Industry: Limited industrial applications but may find use in fine chemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular Targets: Likely targets include enzymes or receptors related to the pyridine ring system.

      Pathways Involved: May impact metabolic pathways or cellular signaling.

  • Comparison with Similar Compounds

      Uniqueness: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups.

      Similar Compounds: Related compounds include other pyridine derivatives, such as nicotinamide and picolinic acid.

    Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.

    Properties

    Molecular Formula

    C15H13FN2O3S

    Molecular Weight

    320.3 g/mol

    IUPAC Name

    methyl 5-cyano-4-(2-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

    InChI

    InChI=1S/C15H13FN2O3S/c1-21-15(20)12-11(8-5-3-4-6-10(8)16)9(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19)

    InChI Key

    FHUHCQZJHOMTBM-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2F

    Origin of Product

    United States

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